molecular formula C8H10N2O2 B2464824 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol CAS No. 2225147-26-0

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol

Cat. No.: B2464824
CAS No.: 2225147-26-0
M. Wt: 166.18
InChI Key: XUDKYRHEOCYBHC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol: is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine rings. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization .

Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization. This approach has been shown to be efficient and yields the desired naphthyridine derivatives in good yields .

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that ensure high yields and purity. Multicomponent reactions (MCRs) are particularly favored in industrial settings due to their efficiency and ability to generate complex molecular architectures in a single step .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydronaphthyridine derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol has a wide range of applications in scientific research:

Properties

IUPAC Name

4-hydroxy-5,6,7,8-tetrahydro-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h4H,1-3H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDKYRHEOCYBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)NC(=O)C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225147-26-0
Record name 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol
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